1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]-
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Overview
Description
1-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROPHENYL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a pyrimidine ring substituted with dimethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROPHENYL}ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with 3-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROPHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROPHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s nitro and pyrimidine groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Shares the pyrimidine core but differs in the substituents attached to the ring.
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide: Similar sulfur and pyrimidine groups but with different functional groups attached.
Uniqueness
1-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROPHENYL}ETHAN-1-ONE is unique due to its specific combination of nitro, pyrimidine, and ethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
1-[4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-9(2)16-14(15-8)21-13-5-4-11(10(3)18)7-12(13)17(19)20/h4-7H,1-3H3 |
InChI Key |
JSTSCKQXIWFXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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